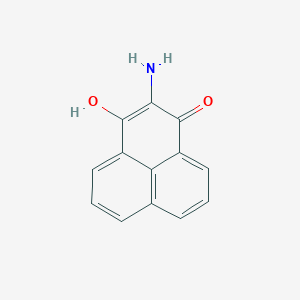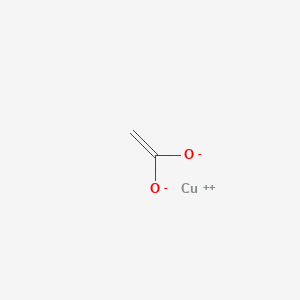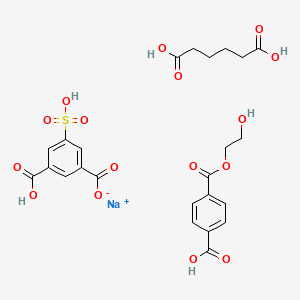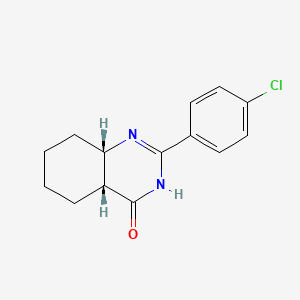
(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Halogen substitution reactions can occur, especially at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which may have different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as drugs. Their ability to interact with specific molecular targets makes them candidates for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties make it valuable for various applications, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. By binding to these targets, the compound can modulate their activity and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Dihydroquinazolinone: A reduced form with different chemical properties.
Chlorophenyl Derivatives: Compounds with similar substituents that may exhibit comparable activities.
Uniqueness
What sets (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one apart is its specific stereochemistry and the presence of the 4-chlorophenyl group. These features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of research.
Properties
CAS No. |
64127-74-8 |
|---|---|
Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H15ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8,11-12H,1-4H2,(H,16,17,18)/t11-,12+/m1/s1 |
InChI Key |
MTQWKNXBIYBUDV-NEPJUHHUSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCC2C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)
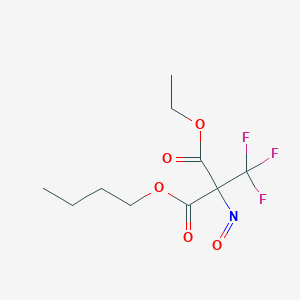

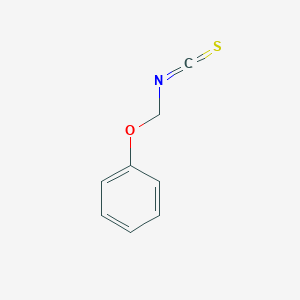
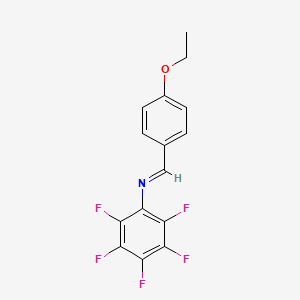
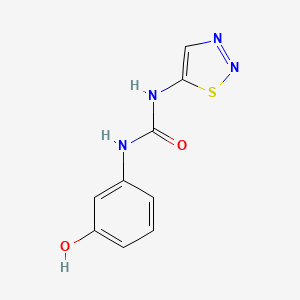

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
